1,7-Octadiene

Vue d'ensemble

Description

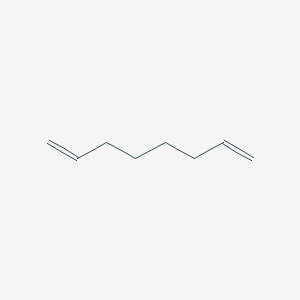

1,7-Octadiene (CAS No. 3710-30-3) is an α,ω-diene hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of 110.2 g/mol . It is structurally characterized by two terminal double bonds at the first and seventh carbon positions, making it a linear, non-conjugated diene. The compound has a density of 0.746 g/mL at 25°C and a boiling point of 389 K (115.85°C) . It is primarily used as a chemical intermediate in polymer synthesis, particularly in the production of polyethylene copolymers and synthetic rubber .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,7-Octadiene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,7-dibromo-octane using a strong base such as potassium tert-butoxide. This reaction proceeds via an elimination mechanism, resulting in the formation of this compound.

Another method involves the cross-metathesis of ethylene with this compound using a ruthenium-based catalyst. This reaction is typically carried out under mild conditions and provides a high yield of the desired product .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the cracking of petroleum. The process involves the thermal decomposition of long-chain hydrocarbons, resulting in the formation of various smaller alkenes and dienes, including this compound .

Analyse Des Réactions Chimiques

Epoxidation

1,7-octadiene undergoes selective epoxidation using tert-butyl hydroperoxide (TBHP) and a polybenzimidazole-supported Mo(VI) catalyst (PBI·Mo). This solvent-free, eco-friendly process maximizes the yield of 1,2-epoxy-7-octene :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 347 K | Directly proportional to reaction rate |

| Feed molar ratio (OD:TBHP) | 7.97:1 | Higher ratios reduce oxidant excess |

| Catalyst loading | 0.417 mol% | Excess reduces selectivity |

| Reaction time | 218 min | Prolonged time increases side products |

Diels-Alder Reactions

This compound participates in cross-enyne metathesis (CEYM) with ethylene, facilitating Diels-Alder cycloadditions. Key outcomes include:

-

Formation of six-membered cyclohexene derivatives via [4+2] cycloaddition .

-

Role as a dienophile in reactions with electron-rich dienes .

Olefin Metathesis

The terminal double bonds enable ring-closing metathesis (RCM) using Grubbs-type catalysts:

Polymer Crosslinking

This compound acts as a bifunctional crosslinker in polyolefins (e.g., LDPE, PP):

| Application | Benefit | Migration Limit |

|---|---|---|

| Wire/cable insulation | Enhanced thermal stability (>230°C) | ≤0.05 mg/kg |

| Ion-exchange resins | Improved mechanical strength | - |

Catalytic Dimerization

Butadiene dimerizes to this compound using palladium acetate/triethylphosphine systems:

| Condition | Value | Outcome |

|---|---|---|

| Solvent | Benzene/DMF | 78% conversion |

| Base:Formic acid ratio | 1:1–2 | 85% selectivity |

| pH | 7.5–10.5 | Minimizes side products |

Plasma Polymerization

Exposure to plasma generates hydrophobic films on silica substrates:

Applications De Recherche Scientifique

Organic Synthesis

1,7-Octadiene serves as an important building block in organic synthesis. It is primarily utilized in the production of polymers and as a monomer in various chemical reactions.

Cross-Enyne Metathesis

One significant application of this compound is in the cross-enyne metathesis reaction. This process involves the use of this compound as an in situ source of ethylene, facilitating the formation of complex organic structures through a tandem reaction mechanism. A study demonstrated that this method could effectively generate Diels-Alder adducts, showcasing its utility in synthesizing complex molecules from simpler precursors .

Polymerization Studies

Recent research has focused on the polymerization of this compound using various catalytic systems. For instance, a study utilizing the (η5-C5Me5)TiCl2(O-2,6-iPr2C6H3)/MAO catalytic system revealed that this compound exhibited favorable selectivity for repeated insertion during polymerization. The density functional theory (DFT) analysis indicated that the kinetic and thermodynamic pathways favored this selectivity, making it a valuable compound for synthesizing specific polymer structures .

Polymer Chemistry

This compound is also employed as a crosslinking co-monomer in the production of polyolefins. The European Food Safety Authority has assessed its safety for use in food contact materials, concluding that it poses no significant risk when used at specified levels . This application is crucial for enhancing the mechanical properties and thermal stability of polyolefin materials.

Case Study: Polyolefin Production

In a case study involving polyolefins manufactured with this compound as a crosslinking agent, researchers found that the resultant materials demonstrated improved resistance to thermal degradation and enhanced mechanical strength compared to those without the co-monomer. The study emphasized the importance of controlling the concentration of this compound to optimize these properties while ensuring consumer safety through strict adherence to migration limits .

Biomedical Applications

Emerging research indicates potential biomedical applications for this compound, particularly in drug delivery systems and tissue engineering.

Micropatterned Surfaces

A study explored the use of plasma polymerized this compound films to create micropatterned surfaces that control cell adhesion and growth direction. This technique showed promise for applications in tissue engineering by enabling precise spatial control over cellular behavior .

Drug Delivery Systems

Research has also investigated the incorporation of this compound into drug delivery systems due to its ability to form stable polymeric matrices. These matrices can encapsulate therapeutic agents and release them in a controlled manner, enhancing drug efficacy while minimizing side effects .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1,7-octadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides. In metathesis reactions, the double bonds undergo a catalytic exchange with other alkenes, leading to the formation of new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

The following table summarizes key structural and functional differences between 1,7-octadiene and analogous compounds:

Structural and Reactivity Comparisons

This compound vs. 1,3-Octadiene Structural Difference: this compound has non-conjugated terminal double bonds, while 1,3-Octadiene features conjugated double bonds. Reactivity: The conjugation in 1,3-Octadiene enhances its participation in Diels-Alder reactions, whereas this compound is more suited for polymer crosslinking due to its terminal diene structure .

This compound vs. 1,7-Octadiyne

- Functional Groups : 1,7-Octadiyne contains triple bonds, enabling reactions like alkyne trimerization , while this compound is used in hydrodimerization processes catalyzed by palladium complexes .

- Thermodynamics : Hydrogenation of 1,7-Octadiyne to octane releases -139.7 kcal/mol , reflecting its higher energy content compared to this compound .

This compound vs. 1-Octadecene

- Chain Length : 1-Octadecene has a longer carbon chain (C18), leading to higher viscosity and lower volatility.

- Applications : this compound is preferred in high-density polyethylene (HDPE) synthesis, while 1-Octadecene is used in low-density polyethylene (LDPE) and surfactants .

Industrial and Commercial Relevance

- Market Demand : The global market for this compound is projected to grow at a 5.1% CAGR (2024–2032), driven by demand in automotive and construction sectors .

- Competitors : Key producers include Dow Chemical, ExxonMobil, and LyondellBasell .

- Regulatory Status: this compound is approved for use in food-contact materials (migration limit: 0.05 mg/kg) due to its low toxicity and non-genotoxic profile .

Activité Biologique

1,7-Octadiene is a linear diene hydrocarbon with the molecular formula C8H14. It has garnered interest in various fields, including organic synthesis, materials science, and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on cell behavior, and implications in polymerization processes.

This compound can be synthesized through the dimerization of butadiene using palladium catalysts. This process results in high yields of the desired compound, which is valuable for producing various chemical intermediates. The compound's structure features terminal double bonds, making it a versatile building block for further chemical reactions and polymerization processes .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds derived from octadiene show significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Enterococcus faecium | 8 µg/mL |

Effects on Cell Behavior

This compound has been utilized in studies examining cell adhesion and growth. For instance, micropatterned surfaces treated with this compound have been shown to enhance cell adhesion strength and direct cell growth patterns. This property is particularly useful in tissue engineering applications where controlled cell behavior is crucial .

Case Study: Micropatterned Surfaces

A study published in Physiological Research investigated the effects of this compound-treated surfaces on cellular behavior. The findings revealed that cells adhered more effectively to these surfaces compared to untreated controls. The enhanced adhesion was attributed to the chemical properties of this compound that promote stronger interactions between cells and substrate .

Polymerization Studies

The polymerization of this compound has been studied extensively due to its potential in producing elastomers and other materials. A recent study using density functional theory (DFT) explored the polymerization mechanisms of this compound catalyzed by specific titanium complexes. The research highlighted the favorable kinetics associated with repeated insertion mechanisms during polymer formation .

Table 2: Polymerization Characteristics of this compound

| Catalyst Type | Polymerization Rate (s^-1) | Selectivity (%) |

|---|---|---|

| (η5-C5Me5)TiCl2(O-2,6-iPr2C6H3) | 0.12 | 85 |

| MAO (Methylaluminoxane) | 0.08 | 75 |

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Studies have shown that high concentrations can lead to adverse effects in animal models; however, lower doses have been deemed safe for various applications. A no observed adverse effect level (NOAEL) was established at approximately 500 mg/kg body weight for developmental toxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1,7-Octadiene in laboratory settings?

- Methodology : Synthesis typically involves catalytic dimerization of 1,3-butadiene or selective dehydrogenation of octane derivatives. Characterization requires gas chromatography (GC) for purity verification (>97% as per SDS ), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation (110.2 g/mol ).

- Safety Note : Due to flammability (flash point: 9°C ), conduct reactions under inert gas (e.g., nitrogen) and avoid open flames .

Q. How should researchers handle and store this compound to mitigate risks of flammability and toxicity?

- Protocols :

- Storage : Keep in airtight containers in cool (<25°C), dry, and ventilated areas away from oxidizers .

- Handling : Use explosion-proof equipment, non-sparking tools, and personal protective equipment (PPE) including nitrile gloves, face shields, and flame-resistant lab coats .

- Spill Management : Absorb with inert materials (e.g., sand) and avoid water to prevent environmental contamination .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

- Data :

- Density: 0.746 g/mL at 25°C .

- Boiling Point: 114–121°C .

- Solubility: Miscible with methanol and cyclohexane; limited water solubility .

- Implications : Solubility guides solvent selection for reactions, while low boiling point necessitates reflux setups for prolonged reactions.

Advanced Research Questions

Q. How does the terminal alkene geometry of this compound influence its host-guest binding affinity with ethylated pillar[5]arene (EtP5A)?

- Experimental Insights : Computational studies (DFT) show that this compound binds less strongly to EtP5A (Ka = 12 ± 1 mol⁻¹L) compared to 1,7-Octadiyne (Ka = 82 ± 5 mol⁻¹L), attributed to weaker electrostatic and dispersion interactions .

- Methodology : Use molecular docking simulations and Energy Decomposition Analysis (EDA) to quantify contributions of hybridization (sp² vs. sp³) to binding energy .

Q. What strategies resolve contradictions in reported binding constants for this compound in supramolecular complexes?

- Approach :

- Reproducibility Checks : Standardize solvent polarity (e.g., chloroform vs. toluene) and guest concentration ranges.

- Data Validation : Cross-reference isothermal titration calorimetry (ITC) with NMR titration results to confirm thermodynamic consistency .

Q. How can researchers design experiments to study the epoxidation of this compound while addressing its flammability risks?

- Experimental Design :

- Reagents : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to control exothermicity .

- Safety Modifications : Employ Schlenk lines for oxygen-sensitive steps and conduct reactions in fume hoods with spark-free equipment .

Q. What computational tools are optimal for predicting the reactivity of this compound in radical polymerization?

- Tools :

- DFT Calculations : Assess bond dissociation energies (BDEs) of C=C bonds to predict initiation sites.

- Molecular Dynamics (MD) : Simulate propagation steps under varying temperatures .

- Validation : Compare predicted polymerization rates with experimental data from gel permeation chromatography (GPC) .

Q. Data Contradiction Analysis

Q. Why do different studies report varying aquatic toxicity levels for this compound?

- Factors :

- Test Organisms : Fish species (e.g., zebrafish vs. rainbow trout) exhibit differing metabolic pathways .

- Exposure Duration : Acute toxicity (LC50 = 2.5 mg/L) vs. chronic effects (bioaccumulation potential) .

Q. Methodological Recommendations

Q. What analytical techniques are critical for detecting this compound degradation products in environmental samples?

- Techniques :

- GC-MS : Identify volatile byproducts (e.g., aldehydes, ketones) using NIST library matches .

- High-Resolution LC-MS : Detect polar degradation intermediates (e.g., diols) with ppm-level sensitivity .

Q. How can researchers ensure reproducibility in kinetic studies of this compound oxidation?

- Best Practices :

- Control Variables : Maintain consistent O₂ partial pressure and agitation rates.

- Data Reporting : Include Arrhenius plots (activation energy, Ea) and error margins for rate constants .

Propriétés

IUPAC Name |

octa-1,7-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJBRBSPAODJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26374-83-4 | |

| Record name | 1,7-Octadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26374-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6063147 | |

| Record name | 1,7-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC] Colorless liquid with a strong odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |

| Record name | 1,7-Octadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

114-121 °C | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

9 °C | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

15.0 [mmHg] | |

| Record name | 1,7-Octadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3710-30-3 | |

| Record name | 1,7-Octadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-OCTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Octadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octa-1,7-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-OCTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4H29T34J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-70 °C | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.